Boc-N-Me-His(Boc)-OH

説明

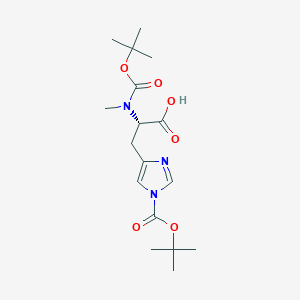

Structure

3D Structure

特性

分子式 |

C17H27N3O6 |

|---|---|

分子量 |

369.4 g/mol |

IUPAC名 |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1 |

InChIキー |

OMDHNZXOCLBECO-LBPRGKRZSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

製品の起源 |

United States |

Foundational & Exploratory

Introduction: Navigating the Complexities of N-Methylated and Histidine-Containing Peptides

An In-Depth Technical Guide to Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH: Structure, Properties, and Strategic Applications

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing pharmacological properties. N-methylation of the peptide backbone is a particularly powerful modification, known to increase metabolic stability and improve cell permeability.[1][2] However, the introduction of N-methylated residues, especially challenging ones like histidine, presents significant synthetic hurdles.[1] Histidine itself is notoriously prone to racemization during peptide synthesis, a side reaction that can compromise the purity, structure, and biological activity of the final product.[3][4][5]

This technical guide provides a comprehensive analysis of Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH, a highly specialized amino acid derivative designed to address these distinct challenges. We will delve into its chemical architecture, the strategic rationale behind its dual-protection and N-methylation scheme, and its practical application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of complex, high-purity peptides.

Section 1: Chemical Structure and Physicochemical Properties

The precise molecular architecture of Boc-N-Me-His(Boc)-OH is fundamental to its function. The molecule incorporates three key modifications to the parent L-histidine:

-

Nα-Methylation: A methyl group is attached to the alpha-amino nitrogen, which restricts conformational flexibility and shields the adjacent peptide bond from enzymatic cleavage.[1]

-

Nα-Boc Protection: A tert-butyloxycarbonyl (Boc) group provides temporary, acid-labile protection of the Nα-methylamino group, which is essential for the stepwise elongation of the peptide chain in Boc-based SPPS.[6][7]

-

Nτ-Boc Protection: A second Boc group protects the tau (τ) nitrogen of the imidazole side chain. This is the critical feature for preventing racemization during the coupling reaction.[4][8]

Caption: Chemical structure of Boc-N-Me-His(Boc)-OH.

Physicochemical Data

The properties of this derivative are derived from its constituent parts. The dual Boc groups contribute significantly to its molecular weight and solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₇N₃O₆ | Derived |

| Molecular Weight | 369.42 g/mol | [9] |

| Appearance | White to off-white solid/powder | [4] |

| Solubility | Soluble in DMF, NMP, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [4][10][11] |

| Storage | Store at -20°C for long-term stability | [11] |

Note: The exact molecular weight and formula are based on the N-methylated version of the di-Boc protected histidine. Commercial availability may be limited, often requiring custom synthesis.

Section 2: The Scientific Rationale for the Design

The architecture of Boc-N-Me-His(Boc)-OH is a deliberate solution to two independent challenges in peptide synthesis: the inherent instability of the peptide backbone and the propensity of histidine to racemize.

The Role of Nα-Methylation

Adding a methyl group to the backbone amide nitrogen fundamentally alters the peptide's properties:

-

Enhanced Metabolic Stability: The steric bulk of the methyl group acts as a shield, physically hindering the approach of proteolytic enzymes that would normally cleave the peptide bond.[1] This can dramatically increase the in-vivo half-life of a peptide therapeutic.

-

Improved Membrane Permeability: N-methylation removes a hydrogen bond donor (the amide N-H). This reduces the energetic penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane, often leading to improved passive diffusion and better oral bioavailability.[1]

-

Conformational Constraint: The methyl group restricts rotation around the peptide bond, locking the backbone into specific conformations. This can be advantageous for mimicking a desired bioactive structure or improving receptor binding affinity.[1]

The Imperative of Side-Chain Protection: Preventing Racemization

Histidine is highly susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[3][4] This is due to an intramolecular base catalysis mechanism:

-

The lone pair of electrons on the unprotected Nτ of the imidazole ring is sufficiently basic to abstract the acidic proton from the α-carbon.

-

This abstraction forms a planar, achiral enolate intermediate.

-

Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3]

The Nτ-Boc group effectively prevents this side reaction. By protecting the imidazole nitrogen, it sterically hinders and electronically deactivates the lone pair, making it incapable of acting as an internal base to abstract the α-proton.[8] This ensures the stereochemical integrity of the histidine residue is maintained throughout the coupling process.

Caption: Prevention of racemization by Nτ-Boc protection.

Section 3: Application in Boc-SPPS: A Step-by-Step Protocol

The primary application for Boc-N-Me-His(Boc)-OH is in solid-phase peptide synthesis using the Boc/Bzl protection strategy.[6][11] The incorporation of this sterically hindered, N-methylated amino acid requires optimized coupling conditions to ensure high efficiency.

Workflow for a Single Coupling Cycle

Caption: Iterative workflow for Boc solid-phase peptide synthesis.

Detailed Experimental Protocol

This protocol outlines a standard manual procedure. Equivalents and reaction times may need optimization based on the specific peptide sequence and scale.

-

Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

-

Nα-Boc Deprotection:

-

Washing: Wash the resin thoroughly to remove residual TFA and cleaved Boc byproducts. A typical sequence is DCM (3x), Isopropanol (1x), and DMF (5x).

-

Neutralization:

-

Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat once.

-

Causality: The tertiary base DIEA neutralizes the TFA salt to regenerate the free amine, which is necessary for the subsequent coupling reaction.[6]

-

-

Washing: Wash the resin with DMF (5x) to remove excess DIEA.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-N-Me-His(Boc)-OH (3-4 equivalents), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Causality: HBTU/HOBt is a standard coupling reagent that converts the carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation. The hindered nature of the N-methyl amine often requires extended coupling times or double coupling.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 2-4 hours. Monitor the reaction using a qualitative test (e.g., Kaiser test, which will be negative for this secondary amine; an alternative like the chloranil test is required).

-

-

Final Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Section 4: Strategic Considerations and Limitations

A critical feature of Boc-N-Me-His(Boc)-OH is the acid lability of both Boc protecting groups. The Nτ-Boc group on the imidazole side chain is cleaved under the same TFA conditions used to remove the temporary Nα-Boc group in each synthesis cycle.[4][6]

This has a crucial synthetic implication: The imidazole side chain of the newly incorporated N-methyl-histidine residue will be unprotected during all subsequent coupling and deprotection steps.

This characteristic dictates the strategic use of this derivative:

-

Introduction near the N-terminus: It is ideally suited for incorporating N-methyl-histidine as one of the last residues in a sequence. This minimizes the number of subsequent reaction cycles the unprotected imidazole is exposed to, reducing the risk of side reactions like side-chain acylation.[4][6]

-

Synthesis of Short Peptides: For di- or tri-peptides, the risk of side reactions is minimal, making this derivative a viable choice.[4]

For incorporating N-methyl-histidine at internal positions of longer peptides in Boc-SPPS, alternative side-chain protecting groups that are stable to TFA, such as tosyl (Tos) or dinitrophenyl (Dnp), would be required.[4]

Conclusion

Nα-Boc-Nα-methyl-His(Nτ-Boc)-OH is a sophisticated and highly effective building block for peptide synthesis. It provides a robust solution for introducing N-methylated histidine residues while simultaneously ensuring the stereochemical integrity of this challenging amino acid. The N-methylation offers a pathway to enhanced metabolic stability and permeability, while the dual-Boc protection scheme provides a practical method for racemization-free incorporation. A thorough understanding of its properties, particularly the acid lability of the side-chain protection, is paramount for its successful and strategic deployment in the synthesis of advanced therapeutic peptides.

References

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

- Harland, R., & Bruton, C. (1982). Histidine protection. Google Patents.

-

PubChem. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

-

aapptec, LLC. (n.d.). Peptides. Retrieved from [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

-

Peptides International. (n.d.). Fmoc-His(Boc)-OH. Retrieved from [Link]

- Gilon, C., et al. (2009). Alpha-N-methylation of amino acids. Google Patents.

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]

-

Eifler, S., et al. (1997). Effect of histidine methylation on the recognition of OVA 323–336 T-epitope. Letters in Peptide Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. Retrieved from [Link]

-

American Chemical Society Publications. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. Retrieved from [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. genscript.com [genscript.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Molecular weight and formula of Boc-N-Me-His(Boc)-OH

An In-Depth Technical Guide to Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine, a specialized amino acid derivative crucial for advanced peptide synthesis. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction and Strategic Context

The incorporation of histidine into peptide sequences is a persistent challenge in synthetic chemistry. The imidazole side chain of histidine is notoriously susceptible to racemization during the carboxyl group activation step of peptide coupling[1][2][3]. This loss of stereochemical integrity can lead to the formation of undesired D-isomers, which can drastically alter the structure, and in turn, the biological activity of the final peptide. To circumvent this, robust side-chain protection strategies are essential.

This guide focuses on Nα-Boc-Nα-methyl-Nτ-Boc-L-histidine (Boc-N-Me-His(Boc)-OH), a derivative designed for specific applications in peptide science. While the related compound, Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH), is more commonly utilized for standard histidine incorporation, the N-methylated variant offers unique advantages for synthesizing peptides with modified backbones. N-methylated peptides often exhibit enhanced resistance to enzymatic degradation and can possess improved pharmacokinetic properties.

Core Physicochemical Properties

The defining structural feature of Boc-N-Me-His(Boc)-OH is the presence of three distinct functional groups: an Nα-methyl group, an Nα-tert-butyloxycarbonyl (Boc) protecting group, and an Nτ-tert-butyloxycarbonyl (Boc) protecting group on the imidazole side chain.

| Property | Value | Source(s) |

| Molecular Formula | C17H27N3O6 | Calculated |

| Molecular Weight | 369.4 g/mol | [4] |

| Synonym(s) | Boc-N-Methyl-(1-Boc)-L-histidine; N(alpha)-Methyl-N(alpha),N-(Im)-DiBoc-L-histidine | [4] |

| Appearance | Assumed to be a white to off-white solid | Extrapolated from[2][5] |

| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Dimethylformamide (DMF) | Extrapolated from[1][5] |

Below is a diagram illustrating the chemical structure of Boc-N-Me-His(Boc)-OH.

Caption: A single cycle in Boc-SPPS.

Conclusion

Boc-N-Me-His(Boc)-OH is a highly specialized reagent for peptide synthesis. The dual Boc protection strategy is effective in preventing racemization during the incorporation of histidine residues. The Nα-methyl group, while presenting a greater challenge for coupling, provides a means to create peptides with modified backbones, which can lead to enhanced stability and unique biological activities. A thorough understanding of the chemistry of Boc-SPPS and the specific properties of this derivative is crucial for its successful application in the synthesis of complex and modified peptides.

References

-

Boc-his(3-ME)-OH | C12H19N3O4 | CID 7018763 - PubChem. [Link]

-

Boc-His(Boc)-OH - P3 BioSystems. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

-

Nalpha-Boc-L-histidine methyl ester | C12H19N3O4 | CID 7017200 - PubChem. [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - CEM Corporation. [Link]

-

Boc-Nalpha-methyl-N-im-trityl-L-histidine - 1 g. [Link]

-

Boc-His(Boc)-OH [20866-46-0] - Aapptec Peptides. [Link]

-

Supplementary information - The Royal Society of Chemistry. [Link]

-

N-methyl-L-histidine | C7H11N3O2 | CID 90638 - PubChem - NIH. [Link]

Sources

Solvation Thermodynamics and Coupling Kinetics of Boc-N-Me-His(Boc)-OH

The Mechanistic Challenge of N-Methylated Histidine

In the landscape of peptide drug development, incorporating N-methylated amino acids is a highly effective strategy for enhancing proteolytic stability and modulating the pharmacokinetic profile of therapeutic peptides. However, the introduction of the N-alpha-methyl group fundamentally alters the physicochemical behavior of the monomer.

When working with (Molecular Weight: 369.4 g/mol )[1], chemists face a dual challenge:

-

Steric Hindrance: The N-methyl group severely restricts the conformational freedom of the alpha-carbon, drastically reducing the rate of nucleophilic attack during coupling.

-

Altered Solvation Dynamics: By replacing the amide proton with a methyl group, the molecule loses a critical hydrogen bond donor. While this prevents intermolecular beta-sheet aggregation in the growing peptide, it simultaneously decreases the monomer's affinity for standard polar aprotic solvents. Furthermore, the dual tert-butyloxycarbonyl (Boc) protection—on both the N-alpha amine and the imidazole side chain—renders the molecule highly lipophilic.

To achieve quantitative coupling, the solvent system must be meticulously engineered to fully dissolve the monomer while simultaneously[2].

Comparative Solubility Profiles in Organic Solvents

The choice of solvent is paramount; poor solubility leads to reduced reaction rates, incomplete couplings, and the generation of difficult-to-separate deletion sequences[2]. The table below synthesizes the solvation characteristics of Boc-N-Me-His(Boc)-OH across standard Solid-Phase Peptide Synthesis (SPPS) solvents.

Table 1: Solvent Efficacy for Boc-N-Me-His(Boc)-OH Solvation

| Solvent | Solvating Power for Monomer | Resin Swelling Capacity (Polystyrene) | Mechanistic Impact & Causality |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | High | Highly polar and superior at disrupting aggregation. NMP is the favored solvent for sterically hindered, N-methylated derivatives because it maximizes the effective concentration of the activated intermediate[2]. |

| DMF (N,N-Dimethylformamide) | Good | High | The industry standard, but dissolution of double-Boc protected N-Me-His may be kinetically slow, requiring sonication. DMF can also degrade over time to release dimethylamine[2]. |

| DCM (Dichloromethane) | Excellent | Moderate | Excellent for dissolving the highly lipophilic Boc-N-Me-His(Boc)-OH, but its lower polarity makes it less effective at solvating the growing peptide chain on the resin[2]. |

| DMSO (Dimethyl Sulfoxide) | Moderate | Low | Used strictly as a co-solvent (10-20%). Highly effective at breaking stubborn aggregates, but its hygroscopic nature requires fresh, anhydrous stocks to prevent moisture-induced side reactions[3]. |

Self-Validating Experimental Protocol: Solvation and Coupling

To ensure scientific integrity, the following protocol relies on a self-validating feedback loop. Do not proceed to activation unless the solvation criteria are explicitly met.

Phase 1: Gravimetric Preparation and Primary Solvation

-

Calculate and Weigh: Calculate a 3- to 4-fold molar excess of Boc-N-Me-His(Boc)-OH relative to the resin loading. Weigh the powder (which should be to maintain stability[4]) into a clean, dry glass vial.

-

Solvent Addition: Add anhydrous NMP to achieve a final monomer concentration of 0.2 M to 0.4 M. Causality: High concentrations are required to drive the kinetically slow coupling of N-methylated amino acids.

-

Agitation: Vortex the solution vigorously for 60 seconds.

Phase 2: Visual Validation (Critical Checkpoint) 4. Optical Clarity Assessment: Hold the vial against a light source. The solution must be 100% optically clear.

-

If clear: Proceed directly to Phase 3.

-

If turbid/particulate remains: The effective concentration is compromised. Add 10% v/v anhydrous DMSO and subject the vial to [3]. Re-assess clarity.

Phase 3: Activation and Coupling 5. In Situ Activation: Add the coupling reagent (e.g., HATU or DIC) only after complete dissolution is confirmed. Adding activators to a suspension leads to premature hydrolysis of the active ester. 6. Base Addition: Add the non-nucleophilic base (e.g., DIPEA or Collidine). 7. Resin Transfer: Transfer the fully activated, clear solution to the swollen resin. 8. Extended Coupling: Due to the steric bulk of the N-methyl group, extend the coupling time to 4–12 hours (or overnight). 9. Validation: Perform a Kaiser test (if coupling onto a primary amine) or a Chloranil test (if coupling onto a secondary amine) to confirm >99% reaction completion.

Solvation Decision Matrix

Decision matrix for the solvation and activation of Boc-N-Me-His(Boc)-OH prior to SPPS coupling.

Troubleshooting Solvation Failures

If Boc-N-Me-His(Boc)-OH fails to dissolve completely even after the addition of DMSO and sonication, the root cause is rarely the inherent solubility of the pure compound. Instead, investigate the following:

-

Solvent Quality: DMF and NMP are highly hygroscopic. Water contamination drastically reduces the solubility of highly protected, lipophilic amino acids. Always use fresh, anhydrous solvents[2].

-

Reagent Degradation: If the Boc-N-Me-His(Boc)-OH powder was exposed to moisture or ambient temperatures for prolonged periods, the Boc groups may have partially degraded, altering the solubility profile. Ensure strict storage at -20°C[4].

References

Sources

Stability of Boc-Protected N-Methylated Amino Acids: An In-depth Technical Guide

Abstract

N-methylated amino acids are pivotal in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability and cell permeability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of peptides containing these modified residues. This in-depth technical guide provides a comprehensive analysis of the chemical stability of Boc-protected N-methylated amino acids. We will explore the underlying principles of Boc protection and deprotection, delve into the factors influencing stability, and provide field-proven protocols for their synthesis and use in peptide chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylated amino acids in their work.

Introduction: The Significance of N-Methylation and Boc Protection

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, confers several advantageous properties to peptides. These include enhanced resistance to proteolytic degradation, improved membrane permeability, and the ability to modulate conformation, which can lead to higher receptor affinity and selectivity.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis.[][] Its popularity stems from its stability under a broad range of synthetic conditions and its facile removal under acidic conditions.[5] Understanding the stability of Boc-protected N-methylated amino acids is therefore critical for their successful incorporation into peptide chains.

The Chemistry of Boc Protection and Deprotection

The Boc group is introduced onto the amino acid via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The stability of the resulting carbamate is a key feature of this protecting group.

Mechanism of Acid-Catalyzed Deprotection (Acidolysis)

The removal of the Boc group is an acid-catalyzed process known as acidolysis.[6][7] The reaction proceeds through the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).

-

Formation of a Tert-butyl Cation: The protonated carbamate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes to release the free amine and carbon dioxide.

The kinetics of this deprotection have been shown to exhibit a second-order dependence on the acid concentration, highlighting the role of the acid in both the initial protonation and the subsequent fragmentation of the protonated intermediate.[8]

Caption: The mechanism of acid-catalyzed deprotection of a Boc-protected amine.

Stability Profile of Boc-Protected N-Methylated Amino Acids

The stability of the Boc group on an N-methylated amino acid is a critical parameter in peptide synthesis, influencing the choice of deprotection conditions and the overall success of the synthetic strategy.

Acidic Stability

The Boc group is designed to be labile under acidic conditions. While direct quantitative kinetic comparisons between the deprotection of Boc-N-methylated and non-methylated amino acids are not extensively documented in readily available literature, empirical evidence from synthetic practice suggests that the stability is comparable. The presence of the N-methyl group does not appear to significantly alter the electron density at the carbamate oxygen, which is the site of initial protonation. Therefore, the conditions for Boc deprotection on N-methylated residues are generally the same as for their non-methylated counterparts, typically using 25-50% TFA in a solvent like dichloromethane (DCM).[][6]

It is crucial to note that while the Boc group is readily cleaved by strong acids like TFA, it exhibits a degree of stability at moderately acidic pH. For instance, during the workup of N-methylation reactions, acidification to a pH of around 2-3 with a weaker acid like citric acid is generally well-tolerated without significant premature deprotection.[9][10]

Basic and Nucleophilic Stability

A key advantage of the Boc protecting group is its high stability under basic and nucleophilic conditions.[][11] This orthogonality allows for the use of base-labile protecting groups for side chains, such as the Fmoc group, in concert with Boc protection of the N-terminus. The Boc group is resistant to common bases used in peptide synthesis, such as piperidine, diisopropylethylamine (DIEA), and N-methylmorpholine (NMM).

Thermal Stability

Boc-protected amino acids can be sensitive to high temperatures. While standard peptide synthesis is conducted at room temperature, some protocols involving microwave irradiation or elevated temperatures for difficult couplings should be approached with caution. High temperatures in the presence of acid can accelerate Boc deprotection.[12]

Synthesis of Boc-Protected N-Methylated Amino Acids

The most common method for the synthesis of Boc-protected N-methylated amino acids involves the direct methylation of the corresponding Boc-amino acid.

Experimental Protocol: N-Methylation using Sodium Hydride and Methyl Iodide

This procedure is a widely adopted method for the N-methylation of Boc-amino acids.[10][13][14][15]

Materials:

-

Boc-protected amino acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or 10% citric acid solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the Boc-amino acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution. Allow the effervescence to subside between additions.

-

After the addition of NaH is complete, add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.

-

Remove the THF under reduced pressure.

-

Add water to the residue and wash with ethyl acetate to remove mineral oil and excess methyl iodide.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl or 10% citric acid solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-N-methylated amino acid.

Caption: Workflow for the synthesis of Boc-N-methylated amino acids.

Challenges and Side Reactions in the Use of Boc-N-Methylated Amino Acids

While the use of Boc-protected N-methylated amino acids is generally robust, several challenges and potential side reactions should be considered.

Steric Hindrance in Peptide Coupling

The presence of the N-methyl group introduces steric bulk, which can significantly hinder the coupling of the subsequent amino acid. This can lead to incomplete reactions and the formation of deletion sequences. To overcome this, more potent coupling reagents such as HATU, HBTU, or HCTU are often employed. Double coupling, where the coupling step is repeated, may also be necessary to drive the reaction to completion.[16]

Side Reactions During Boc Deprotection

The primary side reaction during Boc deprotection is the alkylation of sensitive amino acid residues by the liberated tert-butyl cation.[16][17] Nucleophilic side chains of tryptophan, methionine, and cysteine are particularly susceptible.

Table 1: Common Side Reactions and Mitigation Strategies

| Side Reaction | Affected Residues | Mitigation Strategy |

| Alkylation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys) | Use of scavengers in the TFA deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). |

| Trifluoroacetylation | Free amine | Can occur with neat TFA. Using a TFA/DCM mixture can reduce this. Alternatively, using HCl in dioxane for deprotection avoids this issue.[16] |

| Aspartimide Formation | Aspartic acid (Asp) | Can occur under both acidic and basic conditions. Careful control of deprotection and coupling times is necessary.[17] |

Racemization

While less common during the deprotection step, racemization can occur during the activation and coupling of amino acids, particularly for sterically hindered N-methylated residues. The use of racemization-suppressing additives like Oxyma Pure® or performing the coupling at lower temperatures can help to minimize this side reaction.[16]

Recommended Protocols for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The following protocol is a general guideline for the deprotection of Boc-protected N-methylated amino acids in the context of solid-phase peptide synthesis.

Materials:

-

Peptide-resin with an N-terminal Boc-N-methylated amino acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane, water)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) for neutralization

-

Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare the deprotection solution: a mixture of 25-50% TFA in DCM. For peptides containing sensitive residues, add scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Treat the resin with the deprotection solution for 20-30 minutes at room temperature.

-

Filter the resin and wash thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA or NMM in DMF.

-

Wash the resin extensively with DMF and then DCM to prepare for the next coupling step.

Caption: Standard Boc-SPPS cycle including deprotection.

Conclusion

Boc-protected N-methylated amino acids are indispensable building blocks in modern peptide chemistry. A thorough understanding of their stability is paramount for their successful application. The Boc group offers robust protection under a wide range of synthetic conditions, with its lability to acid being the cornerstone of its utility. While the presence of the N-methyl group introduces steric challenges during coupling, the stability of the Boc protecting group itself is not significantly compromised. By employing appropriate coupling reagents, optimized deprotection protocols with the use of scavengers, and a keen awareness of potential side reactions, researchers can confidently incorporate these valuable residues to create novel peptide-based therapeutics with enhanced pharmacological profiles.

References

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

On the selective N-methylation of BOC-protected amino acids. (2019, August 10). [Link]

-

Karmaker, S., & Mozumder, S. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(114), 94291-94295. [Link]

-

Peretto, I., et al. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Organic Process Research & Development, 8(4), 641-643. [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. (2009). ResearchGate. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

-

On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. [Link]

-

ResearchGate. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. [Link]

-

Bowers, A. A., et al. (2019). N-Methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(11), 1842-1849. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. On the selective N-methylation of BOC-protected amino acids [bzchemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. peptide.com [peptide.com]

Unlocking Conformational Control: A Guide to the Effects of N-Methylation on Histidine Peptides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation, the strategic addition of a methyl group to a peptide's nitrogen atom, is a powerful tool in medicinal chemistry for enhancing therapeutic potential.[1][2][3] This modification can profoundly alter a peptide's conformational landscape, leading to significant improvements in proteolytic stability, membrane permeability, and receptor binding affinity.[1][4][5][6] Histidine, with its unique imidazole side chain, presents a particularly fascinating case. Methylation can occur at two distinct locations: the backbone amide nitrogen or the side-chain imidazole nitrogens (Nπ or Nτ). Each modification imparts a unique set of structural constraints and physicochemical properties. This guide provides an in-depth exploration of the conformational consequences of N-methylating histidine-containing peptides, offering field-proven insights into the underlying mechanisms, experimental characterization, and strategic application in drug development.

The Fundamental Impact of N-Methylation on Peptide Architecture

N-methylation is more than a simple structural addition; it is a fundamental alteration that redefines the rules of peptide folding. The effects are primarily driven by two key changes: the introduction of steric bulk and the removal of a hydrogen bond donor.[4][5]

-

Backbone N-Methylation: The addition of a methyl group to the backbone amide nitrogen eliminates the N-H proton. This single change has cascading effects:

-

Disruption of Secondary Structures: It prevents the formation of canonical hydrogen bonds that stabilize α-helices and β-sheets.[7]

-

Increased Lipophilicity: The loss of a hydrogen bond donor makes the peptide less polar, which can enhance its ability to cross cell membranes.[4]

-

Proteolytic Resistance: The methyl group acts as a steric shield, physically blocking the approach of proteolytic enzymes that would normally cleave the peptide bond.[4][5][6]

-

Promotion of cis-Amide Bonds: Perhaps the most significant conformational impact is the destabilization of the typically favored trans amide bond, lowering the energy barrier for isomerization to the cis conformation.[8][9] This introduces a kink-like structure in the peptide backbone, drastically altering its three-dimensional shape and rigidifying the overall structure.[10]

-

-

Histidine Side-Chain N-Methylation: The imidazole side chain of histidine has two nitrogen atoms, Nπ (N1) and Nτ (N3), that can be methylated. This modification is also found in nature, catalyzed by enzymes like METTL9.[11][12] Side-chain methylation:

-

Fixes the Tautomeric State: It locks the imidazole ring into a single tautomer, which can be critical for precise interactions with a receptor or metal ion.[11][13]

-

Alters Physicochemical Properties: It changes the ring's pKa, volume, and hydrophobicity, directly impacting its role in catalysis, metal chelation, and molecular recognition.[11][14]

-

The strategic placement of these methyl groups allows for fine-tuning of a peptide's structure and function, transforming a labile, poorly absorbed molecule into a stable, bioavailable drug candidate.

Caption: Core effects of backbone vs. side-chain N-methylation.

Key Conformational Consequences and Their Biophysical Impact

The decision to N-methylate a peptide must be guided by a clear understanding of the profound structural changes it induces. These changes directly influence the peptide's pharmacokinetic and pharmacodynamic properties.

The Central Role of Cis/Trans Isomerism

For a standard peptide bond, the trans conformation is overwhelmingly favored. However, backbone N-methylation lowers the energy difference between the cis and trans isomers, leading to a significant population of the cis form.[8][9] This equilibrium is critical:

-

Multiple Conformations: In solution, a single N-methylated peptide can exist as a mixture of slowly interconverting conformers. This can complicate purification and analysis, sometimes appearing as broadened or multiple peaks in HPLC and distinct sets of signals in NMR.[7][8]

-

Conformational Locking: While challenging, this property can be exploited. If the cis conformation is the one required for binding to a biological target, N-methylation can "pre-organize" the peptide into its bioactive shape, increasing affinity and selectivity.[15][16][17]

Impact on Physicochemical and Pharmacokinetic Properties

N-methylation is a cornerstone strategy for improving a peptide's drug-like properties. The conformational effects are directly linked to these enhancements.

Table 1: Summary of N-Methylation Effects on Peptide Properties

| Property | Effect of N-Methylation | Underlying Conformational Reason | Reference(s) |

| Metabolic Stability | Significantly Increased | Steric shielding of the amide bond from proteolytic enzymes. | [4][5][6] |

| Membrane Permeability | Generally Increased | Loss of H-bond donors increases lipophilicity. Conformation can be "locked" to shield polar groups, facilitating passive diffusion (the "chameleon effect"). | [6][10][18] |

| Oral Bioavailability | Often Improved | A direct consequence of increased metabolic stability and membrane permeability. | [10][15][19] |

| Aqueous Solubility | Can Decrease | Increased lipophilicity may reduce solubility in aqueous buffers, a key consideration for formulation. | [7] |

| Receptor Affinity | Can Increase or Decrease | Constraining the peptide to its bioactive conformation enhances affinity. Constraining it to an inactive one abolishes it. | [10][15] |

Experimental Workflows for Characterization

A self-validating system of synthesis, purification, and structural analysis is essential to reliably characterize N-methylated peptides. The causality behind each step is crucial for interpreting the final results.

Synthesis of N-Methylated Histidine Peptides

The synthesis of these peptides requires specialized protocols due to the reduced reactivity of the N-methylated amine. Solid-Phase Peptide Synthesis (SPPS) is the method of choice.

Protocol: On-Resin N-Methylation of a Peptide Backbone

This protocol is adapted from methods described for the selective N-methylation of peptides on solid support.[5][10][20]

-

Peptide Assembly: Synthesize the desired peptide sequence up to the residue preceding the target methylation site using standard Fmoc-SPPS chemistry on a suitable resin (e.g., Rink Amide).

-

Orthogonal Protection: At the target amide nitrogen, introduce an o-nitrobenzenesulfonyl (o-NBS) protecting group.

-

Causality: The o-NBS group protects the amide nitrogen, allowing for selective deprotection later without affecting other parts of the peptide.

-

-

Alkylation (Methylation):

-

Treat the resin-bound, o-NBS protected peptide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-toluenesulfonate (Me-OTs) in N,N-dimethylformamide (DMF).

-

Causality: DBU is a non-nucleophilic base that deprotonates the sulfonamide, and Me-OTs serves as the methyl source for the subsequent alkylation reaction.

-

-

o-NBS Deprotection:

-

Remove the o-NBS group by treating the resin with 2-mercaptoethanol and DBU in DMF.

-

Causality: Mercaptoethanol acts as a nucleophile to cleave the o-NBS group, regenerating the free, now-methylated secondary amine.

-

-

Continue Synthesis: Resume standard Fmoc-SPPS to complete the peptide sequence. The coupling onto the newly formed N-methyl amine is often slow.

-

Causality: The steric bulk of the N-methyl group and the preceding residue hinders the approach of the incoming activated amino acid. Using powerful coupling reagents (e.g., HATU, COMU) and extended reaction times or microwave assistance is critical for achieving high yields.[20]

-

-

Cleavage and Purification: Cleave the final peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail and purify by reverse-phase HPLC.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for studying the solution-state conformation of N-methylated peptides, as it can directly report on the presence and populations of cis/trans isomers.[7][18]

Caption: NMR workflow for structural analysis of N-methylated peptides.

Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve the lyophilized peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or DMSO-d₆) to a final concentration of 0.5-1 mM.[21]

-

1D ¹H NMR Acquisition: Acquire a simple 1D proton spectrum.

-

Causality: This is a quick check for sample purity and complexity. The presence of more signals than expected for a single species is a strong indicator of multiple conformers (i.e., cis/trans isomers).[7]

-

-

2D NMR Acquisition: Acquire a suite of 2D spectra:

-

TOCSY: To identify which protons belong to the same amino acid residue (spin system).[22]

-

NOESY: To identify protons that are close in space (< 5 Å), providing the distance restraints needed for 3D structure calculation.[18][21]

-

¹H-¹³C/¹⁵N HSQC (if isotope labeled): To resolve signal overlap and analyze backbone/side-chain chemical shifts, which are sensitive to conformation.

-

-

Data Analysis - The Key to Isomer Identification:

-

Assign all proton resonances for each isomer separately using the TOCSY and NOESY spectra.

-

Crucial Step: Scrutinize the NOESY spectrum for diagnostic cross-peaks around the N-methylated residue (let's call it residue i).

-

A trans bond will show a strong NOE between the α-proton of residue i and the α-proton of the preceding residue (i-1).

-

A cis bond will show a strong NOE between the α-proton of residue i-1 and the N-methyl protons of residue i.[7]

-

-

-

Structure Calculation: Use the NOE-derived distance restraints to calculate a family of 3D structures for each isomer using software like CYANA or XPLOR-NIH.[18] The resulting ensemble of structures represents the peptide's conformational space in solution.

Strategic Implications for Drug Development

The ultimate goal of this work is to design better therapeutics. N-methylation of histidine peptides is not merely an academic exercise but a validated strategy for overcoming the inherent pharmacokinetic liabilities of peptides.

-

The "N-Methyl Scan": A common and powerful strategy is to synthesize a library of analogs where each amide bond is systematically N-methylated one at a time.[15] This "N-methyl scan" allows researchers to pinpoint positions where methylation provides the greatest benefit (e.g., increased stability) with the least detriment (e.g., loss of binding affinity).[20]

-

Balancing Act: The decision to N-methylate involves a critical balance of competing factors. While stability and permeability may be gained, there is a risk of reducing solubility or disrupting the very conformation required for biological activity.[4][10] Therefore, a comprehensive, data-driven approach combining synthesis, biophysical characterization, and functional assays is mandatory.

-

Histidine-Specific Tuning: For histidine peptides, the choice between backbone and side-chain methylation offers an additional layer of control. If a specific tautomer of the imidazole ring is required for receptor interaction, Nτ or Nπ methylation can lock it in place.[14] If backbone flexibility needs to be constrained, backbone N-methylation is the tool of choice.

Conclusion and Future Perspectives

N-methylation provides an unparalleled ability to manipulate the conformational landscape of histidine-containing peptides. By introducing localized, well-defined constraints, this modification can transform peptides into potent and selective drug candidates with favorable pharmacokinetic profiles. The key to success lies in a deep, mechanistic understanding of how these modifications influence the peptide's 3D structure.

The future of this field will likely focus on improving the predictability of N-methylation effects. The development of more accurate computational force fields will allow for the in silico design of N-methylated peptides, reducing the synthetic burden of large screening libraries.[23] As our ability to precisely control peptide conformation grows, so too will the potential to tackle increasingly challenging biological targets, such as protein-protein interactions, with a new generation of highly stable, orally bioavailable peptide therapeutics.

References

-

Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

-

Asi, N., & Cascone, O. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

-

Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

-

Renzelman, C. M. (2018). UTILIZING ADVANCED TECHNIQUES IN NMR SPECTROSCOPY TO STUDY THE CONFORMATIONAL ASPECTS OF MEMBRANE PERMEABILITY FOR N-METHYLATED CYCLIC PEPTIDES. eScholarship, University of California. [Link]

-

Giménez, D., et al. (2021). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Hewitt, W. M., et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(11), 2539-2548. [Link]

-

Zhang, Y., et al. (2024). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Chemical Science. [Link]

-

Ning, S., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications. [Link]

-

Brecx, V., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 17(9), 947-960. [Link]

-

Chatterjee, J., Mierke, D. F., & Kessler, H. (2006). N-methylated cyclic pentaalanine peptides as template structures. Journal of the American Chemical Society, 128(49), 15164-15172. [Link]

-

Miao, Y., & Lin, Y. S. (2020). Toward accurately modeling N-methylated cyclic peptides. The Journal of Physical Chemistry B, 124(40), 8784-8793. [Link]

Sources

- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. lifetein.com [lifetein.com]

- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DSpace [diposit.ub.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. UTILIZING ADVANCED TECHNIQUES IN NMR SPECTROSCOPY TO STUDY THE CONFORMATIONAL ASPECTS OF MEMBRANE PERMEABILITY FOR N-METHYLATED CYCLIC PEPTIDES. [escholarship.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. Thieme E-Books & E-Journals [thieme-connect.de]

- 23. semanticscholar.org [semanticscholar.org]

A Technical Guide to N-Terminally Protected Histidine Derivatives for Peptide Synthesis: Focus on Boc-N-Me-His(Boc)-OH and its Analogue Boc-His(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Strategic Importance of Histidine in Peptide Synthesis

The incorporation of histidine into peptide sequences is a critical, yet often challenging, step in both solid-phase and solution-phase peptide synthesis. The imidazole side chain of histidine, with its unique aromatic and basic properties, is not only pivotal for the biological activity of many peptides but also a source of significant synthetic hurdles. The primary challenge is the susceptibility of the α-carbon to epimerization during the carboxyl group activation step, a reaction catalyzed by the imidazole nitrogen itself. This can lead to the formation of the D-isomer, compromising the purity, final structure, and therapeutic efficacy of the target peptide.

To mitigate this, a robust protection strategy for the imidazole nitrogen is essential. This guide provides an in-depth analysis of a doubly protected histidine derivative, Nα-Boc-Nα-methyl-Nim-Boc-L-histidine (Boc-N-Me-His(Boc)-OH), a specialized building block for introducing N-methylated histidine residues. Due to its specialized nature, a dedicated CAS number for this compound is not readily found in major chemical databases. Therefore, this guide will also draw heavily on its close, widely-used, and commercially available analogue, Nα,Nim-bis-Boc-L-histidine (Boc-His(Boc)-OH) , to discuss the core principles of its application.

Part 1: Chemical Identity and Physicochemical Properties

While a specific CAS number for Boc-N-Me-His(Boc)-OH is elusive, one supplier lists it with a molecular formula of C17H27N3O6 and a molecular weight of 369.4 g/mol .[1] For the purpose of providing robust and verifiable data, the following identifiers pertain to the foundational analogue, Boc-His(Boc)-OH .

Chemical Identifiers of Boc-His(Boc)-OH

| Identifier | Value | Source(s) |

| CAS Number | 20866-46-0 | [2] |

| Molecular Formula | C₁₆H₂₅N₃O₆ | [2] |

| Molecular Weight | 355.39 g/mol | [2] |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | [1] |

| Synonyms | N,N'-Di-tert-butoxycarbonyl-L-histidine, Nα,Nim-bis-Boc-L-histidine | [1][3] |

| InChI Key | IXHPIPUIOSSAIS-NSHDSACASA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [1] |

Physicochemical Properties of Boc-His(Boc)-OH

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Storage | Store at 0-8 °C or -20°C | [2] |

| Optical Rotation | [α]²⁵/D +14 ± 1° (c=1 in Methanol) | [2] |

Note: Some commercial forms exist as a dicyclohexylammonium (DCHA) salt (CAS: 31687-58-8), which alters the molecular weight and other physical properties.

Part 2: The Strategic Role of N-α-Methylation in Peptide Drug Design

The primary distinction of the target molecule, Boc-N-Me-His(Boc)-OH, is the methylation of the α-amino nitrogen. This seemingly minor modification is a powerful tool in medicinal chemistry to enhance the therapeutic potential of peptides.[4][5]

Enhancing Proteolytic Stability

The N-methyl group provides steric hindrance at the peptide bond, shielding it from the action of proteolytic enzymes.[6][7] This modification dramatically increases the in vivo half-life of peptide drugs, a critical parameter for reducing dosing frequency and improving patient compliance.[4]

Improving Membrane Permeability and Bioavailability

N-methylation removes a hydrogen bond donor (the N-H group) from the peptide backbone.[6] This reduces the molecule's overall polarity and hydrogen bonding capacity, thereby increasing its lipophilicity.[8] This enhanced lipophilicity can significantly improve a peptide's ability to cross cell membranes, leading to better intestinal permeability and potentially enabling oral bioavailability—a major goal in peptide drug development.[4]

Conformational Control

The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can stabilize specific secondary structures like β-turns.[6][7] This conformational constraint can be leveraged to lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[4]

The logical workflow for considering N-methylation is as follows:

Caption: Decision workflow for applying N-α-methylation to improve peptide drug properties.

Part 3: The Dual-Boc Protection Strategy for Histidine

The use of Boc protecting groups on both the α-amino and imidazole nitrogens is a deliberate strategy to ensure the stereochemical integrity of the histidine residue during synthesis.

Causality of Protection: Preventing Racemization

The electron-withdrawing nature of the imidazole ring makes the α-proton of histidine unusually acidic. During the activation of the carboxyl group for coupling (e.g., with DCC or HBTU), the unprotected imidazole nitrogen can act as an intramolecular base, abstracting this proton. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers (racemization).

By placing a bulky, electron-withdrawing Boc group on the imidazole nitrogen (Nim-Boc), this intramolecular base catalysis is suppressed. The Nim-Boc group provides both steric hindrance and electronic deactivation, significantly reducing the risk of racemization and ensuring the incorporation of the desired L-histidine enantiomer.[2]

Caption: Mechanism of racemization prevention using Nim-Boc protection on histidine.

Synthetic Implications of the N(im)-Boc Group

A critical feature of the N(im)-Boc group is its acid lability. It is cleaved under the same conditions as the Nα-Boc group, typically with trifluoroacetic acid (TFA).[2] This has a significant strategic implication: the imidazole side-chain protection is lost after its initial incorporation and subsequent deprotection step. This makes Boc-His(Boc)-OH ideally suited for:

-

Synthesis of short peptides: Where the number of subsequent coupling cycles is low, minimizing the risk of side reactions on the now-unprotected imidazole ring.

-

Introduction of histidine near the N-terminus: If histidine is one of the final residues added, its side chain is exposed to fewer reaction cycles.[2]

For incorporating histidine at internal positions in longer peptides using Boc-chemistry, more stable protecting groups like tosyl (Tos) or dinitrophenyl (Dnp) are often preferred.

Part 4: Experimental Protocols

The following is a generalized protocol for the manual incorporation of a doubly-protected histidine derivative like Boc-His(Boc)-OH or Boc-N-Me-His(Boc)-OH in Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

Peptide-resin (e.g., Merrifield or PAM resin)

-

Boc-His(Boc)-OH or Boc-N-Me-His(Boc)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Washing solvents: Isopropanol

-

Kaiser test kit (for monitoring coupling completion)

Step-by-Step Coupling Cycle

This protocol describes a single coupling cycle for adding the protected histidine residue to the growing peptide chain on the solid support.

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin with DCM (3x), followed by DMF (3x).

-

Swell the resin in DMF for at least 30 minutes.

-

-

Nα-Boc Deprotection (of the preceding residue):

-

Wash the swollen resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.

-

Drain the TFA solution. Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x) to remove residual acid.

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin. Agitate for 2-5 minutes. Repeat this step once.

-

Wash the resin with DMF (5x) to remove excess base. The resin is now ready for coupling.

-

-

Activation and Coupling (In Situ Method with HBTU):

-

In a separate vial, dissolve Boc-His(Boc)-OH (or the N-Me analogue) (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add this solution to the reaction vessel containing the neutralized resin.

-

Add DIEA (6 equivalents) to the reaction vessel to initiate activation.

-

Agitate the mixture at room temperature for 1-2 hours. For N-methylated amino acids, coupling can be slower, and extended reaction times or the use of stronger coupling agents like HATU may be necessary.[7]

-

-

Monitoring and Washing:

-

Perform a Kaiser (ninhydrin) test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and the coupling step should be repeated.

-

Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Caption: A standard cycle for Boc-based solid-phase peptide synthesis (SPPS).

Conclusion

The strategic use of protected histidine derivatives is fundamental to successful peptide synthesis. While Boc-N-Me-His(Boc)-OH represents a specialized reagent for introducing N-methylated histidine residues to enhance the pharmacokinetic profile of peptide therapeutics, its core chemistry is well-represented by the widely documented analogue, Boc-His(Boc)-OH. The dual-Boc protection strategy is a proven method for mitigating the primary risk of histidine-induced racemization during coupling. Understanding the acid lability of the N(im)-Boc group is crucial for its strategic placement within a peptide sequence. By combining this robust protection scheme with the targeted benefits of N-α-methylation, researchers and drug developers can effectively synthesize complex and therapeutically valuable peptides with greater stability, bioavailability, and stereochemical purity.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated? LifeTein. Available from: [Link]

-

Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1374-1383. Available from: [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available from: [Link]

-

Chem-Impex International. Nα-Fmoc-Nim-Boc-L-histidine. Chem-Impex. Available from: [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. European Journal of Medicinal Chemistry, 262, 115867. Available from: [Link]

-

P3 BioSystems. Boc-His(Boc)-OH. P3 BioSystems. Available from: [Link]

-

Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100938. Available from: [Link]

-

Chemical-Suppliers.com. nα-fmoc-nim-boc-l-histidine. Chemical-Suppliers.com. Available from: [Link]

- F Hoffmann La Roche AG. (2010). Alpha-N-methylation of amino acids. Google Patents. EP2110380B1.

-

PubChem. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine. PubChem. Available from: [Link]

-

ChemSrc. n(alpha) n-(im)-di-boc-l-histidine. ChemSrc. Available from: [Link]

-

ResearchGate. (2023). N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. Available from: [Link]

-

Kaur, N., Monga, V., & Jain, R. (2005). Facile One-Step Synthesis of N-??-Boc-1-alkyl-L-histidines. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry, 5(1), 1-9. Available from: [Link]

- Ciba Geigy Ag. (1982). Histidine protection. Google Patents. EP0061933A2.

-

PubChem. Boc-his(3-ME)-OH. PubChem. Available from: [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction [beilstein-journals.org]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of Boc-N-Me-His(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-Butoxycarbonyl-Nα-methyl-Nim-tert-butoxycarbonyl-L-histidine, or Boc-N-Me-His(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of N-methylated histidine residues into therapeutic peptides. The thermodynamic stability of this reagent is paramount, directly impacting shelf-life, reaction consistency, impurity profiles, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the factors governing the stability of Boc-N-Me-His(Boc)-OH, outlines key degradation pathways, and presents detailed, field-proven protocols for its comprehensive stability assessment, in line with regulatory expectations.

Introduction: The Critical Role of Stability in Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a widely used strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. Boc-N-Me-His(Boc)-OH is a specialized derivative designed for this purpose. However, its molecular architecture, featuring two acid-labile Boc protecting groups and a reactive imidazole side chain, presents unique stability challenges. Ensuring the chemical and stereochemical integrity of this reagent from storage through to the coupling reaction is a prerequisite for the successful synthesis of high-quality peptide active pharmaceutical ingredients (APIs).[1][] A thorough understanding of its degradation profile allows for the development of robust storage and handling procedures and the implementation of stability-indicating analytical methods to ensure lot-to-lot consistency.[3][4][5]

Molecular Structure and Inherent Stability Factors

The stability of Boc-N-Me-His(Boc)-OH is a direct consequence of its constituent parts. Understanding the interplay between these structural features is key to predicting and mitigating degradation.

-

Nα-Boc Group: This primary amine protecting group is notoriously sensitive to acid.[6][7][8] Its cleavage proceeds via a mechanism involving the formation of a stable tert-butyl cation, which can occur even with exposure to mild acids, such as acidic silica gel during chromatography.[6][8]

-

Nα-Methyl Group: The presence of the N-methyl group can subtly influence the electronic environment of the Nα-Boc group, but its primary impact is steric. It does not fundamentally alter the acid-labile nature of the Boc group.

-

N(im)-Boc Group: The Boc group on the imidazole nitrogen serves a crucial dual purpose: it prevents the side chain from acting as a nucleophile in side reactions and, most importantly, it suppresses racemization.[9][10] The imidazole ring of histidine can act as an intramolecular base, abstracting the alpha-proton and leading to a loss of stereochemical integrity.[10][11] The N(im)-Boc group is also acid-labile.[9]

-

Imidazole Ring: Even when protected, the imidazole moiety can be susceptible to oxidation. Furthermore, the position of the Boc group on the imidazole ring (π or τ nitrogen) can influence its stability and effectiveness in preventing racemization.[12][13]

Primary Degradation Pathways

A comprehensive stability assessment must investigate several potential degradation routes. The primary pathways of concern for Boc-N-Me-His(Boc)-OH are hydrolysis (acid-catalyzed), thermal decomposition, and racemization.

Methodology:

-

Preparation: Prepare a stock solution of Boc-N-Me-His(Boc)-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. [14]2. Stress Application: Aliquot the stock solution into separate vials for each stress condition as outlined in Table 1. Include a control sample stored under ambient conditions.

-

Incubation: Place the vials under the specified conditions. Monitor the samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to halt the degradation reaction. [14]5. Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method.

-

Identification: Use LC-MS to obtain mass data on any new peaks that appear in the stressed samples to aid in the structural elucidation of degradation products. [1][15]7. Chiral Purity: Analyze samples, particularly from the base-stressed condition, using a chiral HPLC method to quantify any racemization.

Stability-Indicating Analytical Methods

The cornerstone of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products. [5]For peptide building blocks, this is almost exclusively achieved with High-Performance Liquid Chromatography (HPLC). [16][17]

HPLC Method Development

A stability-indicating method must be able to resolve all significant degradation products from the main peak and from each other. [4][5] Table 2: Typical Starting Parameters for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for small molecules and their closely related impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape in reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is necessary to elute potential degradants with a wide range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UHPLC columns to ensure high efficiency. |

| Column Temp | 30 - 40 °C | Improves peak shape and run-to-run reproducibility. |

| Detection | UV at 210 nm and 254 nm | 210 nm for peptide backbone detection and 254 nm for the imidazole ring. |

Method Validation

Once developed, the method's stability-indicating nature must be proven. This is done by analyzing the forced degradation samples. The method is considered validated if:

-

Specificity: The main peak is resolved from all degradation product peaks. This is often confirmed using Peak Purity analysis with a Diode Array Detector (DAD).

-

Mass Balance: The sum of the parent compound and all degradation products should account for close to 100% of the initial concentration, demonstrating that all major degradants are being detected. [5]

Storage and Handling Recommendations

Based on the inherent chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term thermodynamic stability of Boc-N-Me-His(Boc)-OH:

-

Temperature: Store at -20°C to 0-8°C. [9]Avoid repeated freeze-thaw cycles if in solution.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen and moisture.

-

Light: Protect from light by using amber vials or storing in the dark.

-

pH: Avoid exposure to acidic or basic conditions until intended for use. Ensure all solvents and reagents used for dissolution are neutral.

Conclusion

The thermodynamic stability of Boc-N-Me-His(Boc)-OH is a multi-faceted issue governed by its susceptibility to acid-catalyzed hydrolysis, racemization, and, to a lesser extent, thermal and oxidative degradation. A proactive approach, centered on a well-designed forced degradation study, is essential for drug development professionals. By elucidating potential degradation pathways and employing validated, stability-indicating analytical methods, researchers can ensure the quality and integrity of this critical reagent, leading to more robust manufacturing processes and safer, more effective peptide therapeutics.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.

- Forced Degrad

- Technical Support Center: tert-Butoxycarbonyl (Boc) Protecting Group. (2025). BenchChem.

- Mechanism of racemisation of histidine deriv

- Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma.

- Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. (2025). BenchChem.

- Analytical Testing for Peptide Formulations. (2025, April 4). Vici Health Sciences.

- Preventing Racemization of Histidine in Peptide Synthesis. BenchChem.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Is the protecting group boc of the amino group stable at 37°C? (2024, July 13).

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. (2025, August 6).

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26).

- Analytical Support in Peptide Synthesis: Why It's Essential. (2025, July 22).

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.

- N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic c

- Amino Acid Boc Protection. BOC Sciences.

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.

- Supplementary inform

- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.

- What are the properties of Boc-His(Boc)-OH in peptide synthesis? (2025). BenchChem.

- Boc-His(Nτ-Me)-OH. APExBIO.

- Boc-N-Me-His(Boc)-OH. Advanced ChemTech.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]